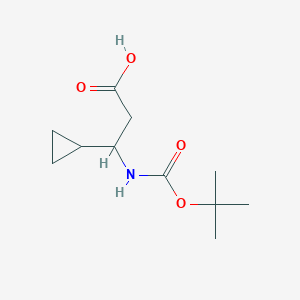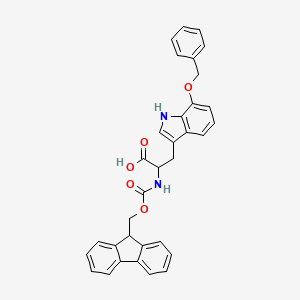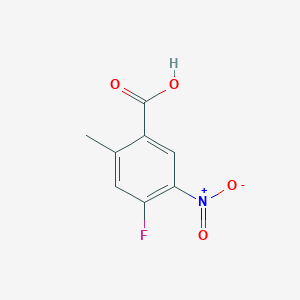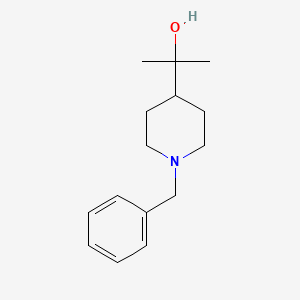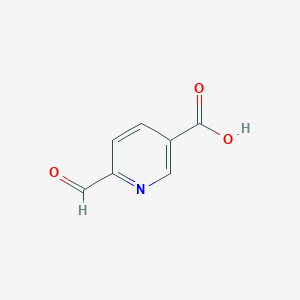
5,6-二甲基吡啶腈
描述
5,6-Dimethylpicolinonitrile: is an organic compound with the molecular formula C8H8N2 . It is a derivative of picolinonitrile, characterized by the presence of two methyl groups at the 5 and 6 positions of the pyridine ring. This compound is known for its significant properties that make it essential in scientific research and industrial applications.
科学研究应用
Chemistry: 5,6-Dimethylpicolinonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in the development of ligands for coordination chemistry.
Biology: In biological research, this compound is used in the study of enzyme inhibitors and as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
Mode of Action
As a chemical compound, it may interact with various biological targets, but without specific studies, it’s challenging to provide a detailed explanation of its interaction with these targets and the resulting changes .
Result of Action
The molecular and cellular effects of 5,6-Dimethylpicolinonitrile’s action are currently unknown due to the lack of specific studies
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpicolinonitrile typically involves the reaction of 5,6-dimethylpyridine with cyanogen bromide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of 5,6-Dimethylpicolinonitrile may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions:
Oxidation: 5,6-Dimethylpicolinonitrile can undergo oxidation reactions to form corresponding picolinic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: 5,6-Dimethylpicolinic acid.
Reduction: 5,6-Dimethylpicolinamine.
Substitution: Various substituted derivatives depending on the electrophile used.
相似化合物的比较
- 4-Bromo-6-methylpicolinonitrile
- 3-Chloro-6-methylpicolinonitrile
- 4,6-Dimethylpicolinonitrile
- 3-Methoxy-6-methylpicolinonitrile
- 5-Amino-4,6-dimethylpicolinonitrile
Comparison: 5,6-Dimethylpicolinonitrile is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity towards electrophiles and nucleophiles .
属性
IUPAC Name |
5,6-dimethylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-4-8(5-9)10-7(6)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMBQQAAYGQYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625611 | |
| Record name | 5,6-Dimethylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59146-67-7 | |
| Record name | 5,6-Dimethyl-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59146-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


